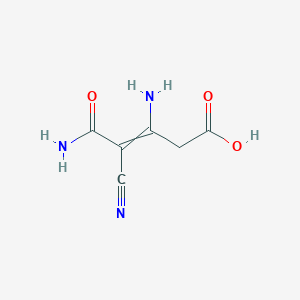![molecular formula C90H138Sn3 B14336508 Bis[2,4,6-tri(propan-2-yl)phenyl]tin CAS No. 98526-67-1](/img/structure/B14336508.png)
Bis[2,4,6-tri(propan-2-yl)phenyl]tin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2,4,6-tri(propan-2-yl)phenyl]tin is an organotin compound characterized by the presence of two 2,4,6-tri(propan-2-yl)phenyl groups attached to a central tin atom. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,4,6-tri(propan-2-yl)phenyl]tin typically involves the reaction of 2,4,6-tri(propan-2-yl)phenyl lithium with tin tetrachloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:
Temperature: Typically conducted at low temperatures to control the reactivity of the organolithium reagent.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Bis[2,4,6-tri(propan-2-yl)phenyl]tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The phenyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed.
Major Products Formed
Oxidation: Tin oxides and substituted organotin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin derivatives.
科学的研究の応用
Bis[2,4,6-tri(propan-2-yl)phenyl]tin has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in coupling reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of Bis[2,4,6-tri(propan-2-yl)phenyl]tin involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through:
Molecular Targets: Enzymes, receptors, and metal ions.
Pathways Involved: Catalytic cycles in organic synthesis, cellular signaling pathways in biological systems.
類似化合物との比較
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Triisopropylamine
Comparison
Bis[2,4,6-tri(propan-2-yl)phenyl]tin is unique due to its tin center, which imparts distinct chemical reactivity and applications compared to similar compounds like dicyclohexyl(2,4,6-triisopropylphenyl)phosphine and triisopropylamine. The presence of tin allows for unique catalytic properties and potential biological activities not observed in phosphorus or nitrogen analogs.
特性
CAS番号 |
98526-67-1 |
|---|---|
分子式 |
C90H138Sn3 |
分子量 |
1576.2 g/mol |
IUPAC名 |
bis[2,4,6-tri(propan-2-yl)phenyl]tin |
InChI |
InChI=1S/6C15H23.3Sn/c6*1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;;;/h6*7-8,10-12H,1-6H3;;; |
InChIキー |
CHJAVRXYLATBDT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Sn]C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C.CC(C)C1=CC(=C(C(=C1)C(C)C)[Sn]C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C.CC(C)C1=CC(=C(C(=C1)C(C)C)[Sn]C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



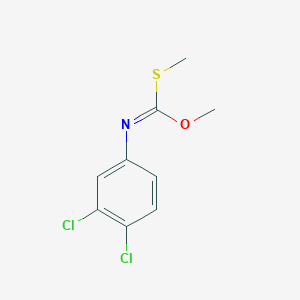
![2,2'-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14336434.png)
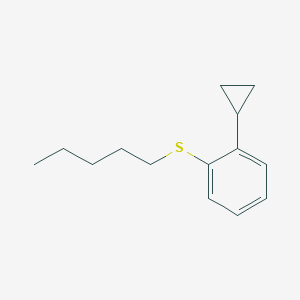
![Bis[(3-methyloxiran-2-yl)methyl] hexanedioate](/img/structure/B14336449.png)
![2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine](/img/structure/B14336451.png)
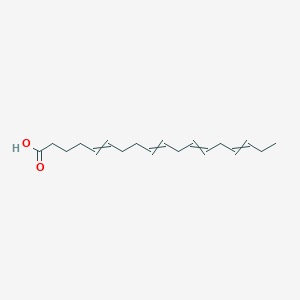
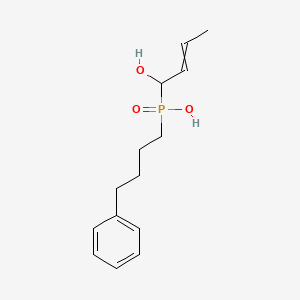
![4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B14336472.png)


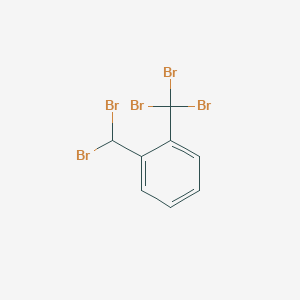
![N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide](/img/structure/B14336492.png)
